



Application Notes and Protocols for Vilagletistat (ZED-1227) in TG2 Inhibition Assays

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Compound of Interest		
Compound Name:	Vilagletistat	
Cat. No.:	B611928	Get Quote

Introduction

Transglutaminase 2 (TG2), a calcium-dependent enzyme, is implicated in a variety of cellular processes through its ability to catalyze the post-translational modification of proteins.[1][2] A key function is the formation of stable isopeptide bonds between glutamine and lysine residues. [2][3] In the context of Celiac Disease, TG2 plays a pivotal pathogenic role by deamidating dietary gliadin peptides. This modification increases the peptides' affinity for HLA-DQ2 or -DQ8 molecules on antigen-presenting cells, triggering an inflammatory T-cell response and subsequent intestinal damage.[4][5][6]

Vilagletistat, also known as ZED-1227, is a potent and specific, orally active inhibitor of transglutaminase 2.[7] It is designed for the treatment of Celiac Disease by blocking the initial enzymatic steps that lead to the autoimmune response.[6][8] **Vilagletistat** acts as an irreversible inhibitor, forming a covalent bond with the active site cysteine (Cys277) in the catalytic center of TG2.[6][8] These application notes provide an overview of **vilagletistat**'s inhibitory activity and detailed protocols for its characterization using common in vitro assays.

Vilagletistat (ZED-1227) Inhibitory Activity

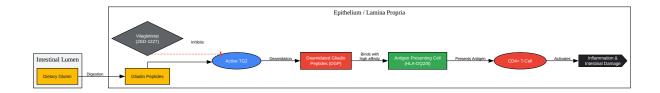
Vilagletistat demonstrates high potency for human TG2 and significant selectivity over other transglutaminase isoenzymes, a crucial feature for minimizing off-target effects. Notably, it shows weak inhibition of Factor XIII, which is essential for blood coagulation.[6]



Transglutaminase Isoenzyme	IC50 (nM)	
Human TG2	45[7]	
Human TG1	>100,000	
Human TG3	11,000	
Human TG6	1,400	
Human Factor XIIIa	>100,000	
Data sourced from in vitro fluorescent transamidation assays.[6]		

Signaling Pathway & Mechanism of Action

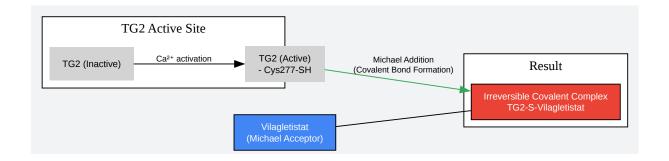
The following diagrams illustrate the role of TG2 in Celiac Disease pathogenesis and the mechanism by which **vilagletistat** inhibits its activity.



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Caption: Role of TG2 in Celiac Disease and the inhibitory action of Vilagletistat.





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Caption: Mechanism of irreversible covalent inhibition of TG2 by Vilagletistat.

Experimental Protocols

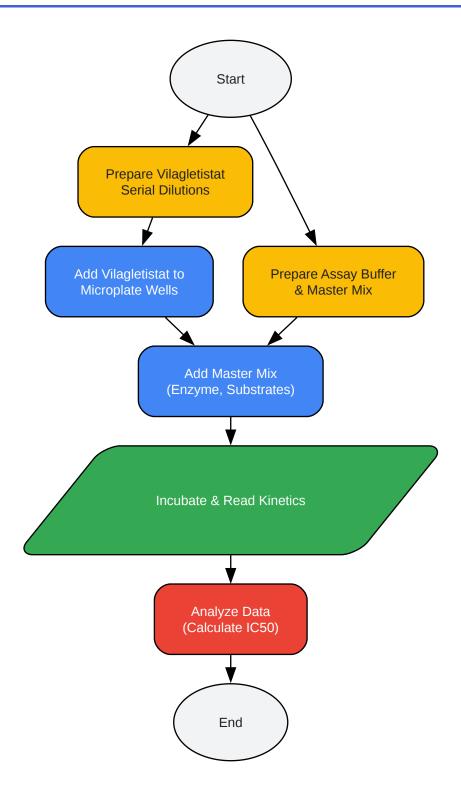
Herein are detailed protocols for assessing the inhibitory activity of **vilagletistat** against TG2 in vitro.

Protocol 1: Fluorescent Transamidation Assay

This assay measures the incorporation of a fluorescent amine donor (dansylcadaverine) into a glutamine-containing protein substrate (N,N-dimethylcasein), which results in an increase in fluorescence. It is a robust method for determining IC50 values.[6][9]

Workflow Diagram





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Caption: Workflow for the fluorescent TG2 inhibition assay.

Materials:



- Recombinant human TG2 (e.g., Zedira T022)
- Vilagletistat (ZED-1227)
- N,N-dimethylcasein (glutamine donor substrate)
- Dansylcadaverine (amine donor substrate)
- Assay Buffer: 47.5 mM Tris-HCl, 190 mM NaCl, 9.5 mM CaCl₂, 9.5 mM Glutathione, 2.4% (v/v) glycerol, pH 8.0
- DMSO
- 96-well black microplate
- Fluorescence plate reader (λex = 330 nm, λem = 500 nm)

Procedure:

- Inhibitor Preparation: Prepare a stock solution of vilagletistat in 100% DMSO. Create a serial dilution series in a buffer containing 2% (v/v) DMSO to achieve the desired final concentrations.
- Reaction Master Mix: Prepare a master mix in Assay Buffer containing dansylcadaverine (final concentration ~16 μM), N,N-dimethylcasein (final concentration ~3.8 μM), and recombinant human TG2 (final concentration ~0.8 μg/mL).
- Assay Execution: a. Add 15 μL of the vilagletistat serial dilutions (or 2% DMSO vehicle control) to triplicate wells of a 96-well black microplate. b. To initiate the reaction, add 285 μL of the Reaction Master Mix to each well.
- Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C.
 Monitor the fluorescence emission (λem = 500 nm) continuously for 30 minutes, with excitation at λex = 330 nm.
- Data Analysis: a. Determine the initial reaction velocity (slope of the linear phase) for each concentration. b. Normalize the velocities to the vehicle control (0% inhibition) and a no-



enzyme control (100% inhibition). c. Calculate the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response).

Protocol 2: Colorimetric ELISA-Based Activity Assay

This assay format is common in commercial kits and measures the incorporation of a biotinylated amine donor into a glutamine-rich protein (e.g., poly-D-lysine) coated on a microplate.[10] The incorporated biotin is then detected using streptavidin-HRP and a colorimetric substrate like TMB.

Materials:

- 96-well plate pre-coated with a glutamine donor substrate (e.g., poly-D-lysine)
- Recombinant human TG2
- Vilagletistat (ZED-1227)
- Biotinylated amine donor substrate (e.g., Biotin-TVQQEL peptide or biotin-pentylamine)
- Assay/Reaction Buffer (typically contains Tris, CaCl₂, DTT)
- Streptavidin-HRP conjugate
- TMB substrate
- Stop Solution (e.g., 2N H₂SO₄)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Microplate reader (absorbance at 450 nm)

Procedure:

- Inhibitor Preparation: Prepare serial dilutions of vilagletistat in Assay Buffer. Include a vehicle control (DMSO).
- Reaction Setup: a. To each well of the coated plate, add the TG2 enzyme, the biotinylated substrate, and the **vilagletistat** dilution (or vehicle). The final volume and concentrations



should follow the kit manufacturer's or optimization guidelines. b. Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes) to allow the enzymatic reaction to proceed.

- Detection: a. Wash the plate 3-4 times with Wash Buffer to remove unbound reagents. b.
 Add diluted Streptavidin-HRP conjugate to each well and incubate at room temperature (e.g., 60 minutes). c. Wash the plate again 3-4 times with Wash Buffer. d. Add TMB substrate to each well and incubate in the dark until sufficient color develops (e.g., 15-30 minutes). e.
 Stop the reaction by adding Stop Solution.
- Measurement: Read the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the percent inhibition for each vilagletistat concentration relative to the vehicle control and determine the IC50 value using non-linear regression.

Protocol 3: Substrate Incorporation Assay in Cell Lysates

This protocol is used to assess TG2 activity and its inhibition within a more complex biological matrix, such as cell or tissue lysates.[3][11] It often uses 5-biotinamidopentylamine (5-BP) as the amine donor substrate.

Materials:

- Cell or tissue lysates containing active TG2
- Vilagletistat (ZED-1227)
- 5-biotinamidopentylamine (5-BP)
- Reaction Buffer (e.g., Tris-HCl with CaCl₂ and protease inhibitors)
- Streptavidin-HRP
- SDS-PAGE and Western blotting reagents
- Bradford or BCA Protein Assay Kit

Procedure:



- Lysate Preparation: a. Prepare cell or tissue lysates in a suitable lysis buffer on ice. b.
 Centrifuge to pellet debris and collect the supernatant. c. Determine the total protein concentration of the lysate.
- Inhibition Step: a. Pre-incubate a fixed amount of lysate protein with serial dilutions of vilagletistat (or vehicle control) for 15-30 minutes at room temperature.
- Transglutaminase Reaction: a. Initiate the reaction by adding 5-BP (e.g., final concentration of 1-2 mM) and CaCl₂ (e.g., final concentration of 2-5 mM). b. Incubate the reaction mixture at 37°C for 60 minutes. c. Stop the reaction by adding EDTA-containing SDS-PAGE loading buffer and boiling for 5 minutes.
- Detection by Western Blot: a. Separate the reaction products by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. b. Block the membrane and then probe with Streptavidin-HRP to detect biotinylated proteins (i.e., proteins that have incorporated 5-BP).
 c. Develop the blot using a chemiluminescent substrate.
- Data Analysis: Quantify the band intensities using densitometry. The reduction in the overall intensity of the biotinylated protein smear in the **vilagletistat**-treated lanes compared to the vehicle control indicates TG2 inhibition. Calculate percent inhibition and estimate the IC50.

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